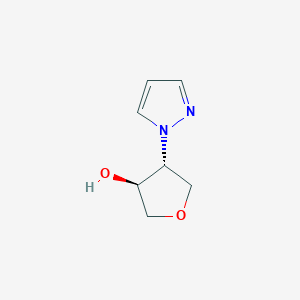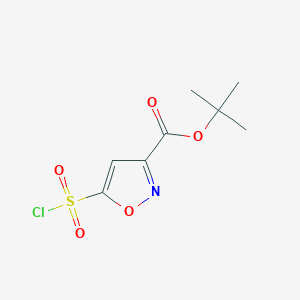
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a fascinating chemical compound with diverse applications in scientific research. This compound holds immense potential as a versatile building block for synthesizing novel compounds and exploring their biological activities. It is part of the quinoline family, which is known for its significant role in medicinal chemistry and industrial applications .
科学的研究の応用
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone has numerous applications in scientific research, including:
Chemistry: It serves as a versatile building block for synthesizing novel compounds.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their medicinal properties, and this compound is no exception.
Industry: The compound’s unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of this compound would depend on its specific application. As a versatile building block, it could be used to synthesize a variety of novel compounds with different mechanisms of action.
準備方法
The synthesis of 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include:
Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods: These classical synthesis protocols are widely used for constructing the principal quinoline scaffold.
Transition metal-catalyzed reactions: These reactions are useful for the construction and functionalization of the quinoline scaffold.
Metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols: These methods are also employed to synthesize and functionalize quinoline derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
化学反応の分析
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Substitution reactions: Common reagents and conditions used in these reactions include palladium(II) acetate, bidentate ligands, and soluble bases like triethylamine.
Cyclization reactions: These reactions can form complex ring structures, further diversifying the compound’s chemical properties.
Major products formed from these reactions include various quinoline derivatives, which can be further explored for their biological activities.
類似化合物との比較
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other quinoline derivatives, such as:
Quinoline: A well-known nitrogenous tertiary base with significant medicinal and industrial applications.
Pyrazoloquinoline derivatives: These compounds have been studied for their pharmacological activities and are synthesized using similar methods.
The uniqueness of this compound lies in its azido group, which imparts distinct chemical reactivity and potential for further functionalization.
特性
IUPAC Name |
1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNBDDOJZRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2607140.png)


![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine](/img/structure/B2607143.png)

![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)

![ethyl 2-[(2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2607148.png)


![5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2607153.png)
